(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone
Description
The compound “(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a triazole-based derivative featuring a 1,2,3-triazole core substituted at position 5 with a 3-chlorophenylamino group and at position 4 with a 4-methylpiperazine-linked methanone moiety. This structural framework is characteristic of bioactive molecules, as triazoles are known for their roles in medicinal chemistry, including kinase inhibition and antimicrobial activity . The 3-chlorophenyl group enhances lipophilicity and may influence target binding, while the 4-methylpiperazine moiety contributes to solubility and pharmacokinetic properties. Crystallographic analysis of such compounds often employs programs like SHELXL and WinGX for structural refinement and visualization .
Properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O/c1-20-5-7-21(8-6-20)14(22)12-13(18-19-17-12)16-11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKWRJLFMWFKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone , often referred to as a triazole derivative, exhibits significant biological activity due to its unique structural components. The presence of both the triazole and piperazine moieties contributes to its pharmacological potential, making it a subject of interest in drug discovery and development.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 426.9 g/mol. The structural features include:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
- Piperazine Moiety : A six-membered ring with two nitrogen atoms, commonly associated with central nervous system (CNS) activity and various therapeutic effects.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that compounds with similar structures possess a range of pharmacological effects, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties and have been studied for their efficacy against various bacterial strains.
- Anticancer Properties : Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms.
- CNS Effects : Piperazine derivatives have shown promise in treating conditions such as anxiety and depression.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Contains one or more triazole rings | Antifungal and anticancer properties |
| Piperazine Analogues | Contains piperazine rings | CNS activity; used in antidepressants |
| Chlorophenyl Compounds | Aromatic rings with chlorine substituents | Antimicrobial activity |
Case Studies and Research Findings
Recent studies have explored the biological effects of triazole derivatives, including this compound. For instance:
- Anticancer Activity : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound demonstrated significant inhibition against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM, indicating potent anticancer activity .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited substantial antibacterial activity, supporting the potential use of triazole derivatives in treating infections .
- Enzyme Inhibition : Research has also highlighted the ability of this compound to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies have shown that modifications in the chemical structure can enhance binding affinity to biological targets, thereby improving efficacy and reducing toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of triazole- and piperazine-containing derivatives. Below is a comparative analysis with structurally related compounds:
Functional Group Impact
Halogenation Patterns :
- The 3-chlorophenyl group in the target compound vs. the 4-chlorophenyl in alters steric and electronic interactions. The meta-substitution may reduce steric hindrance compared to para-substituted analogues.
- The 3,4-dichlorophenyl group in enhances hydrophobic interactions but may increase toxicity risks.
The oxadiazole in increases metabolic stability due to resistance to oxidative degradation .
Piperazine vs. Pyrrolidine :
- The 4-methylpiperazine in the target compound offers better aqueous solubility than the pyrrolidine in , which may improve bioavailability.
Computational Similarity Analysis
Using Tanimoto coefficients (a common metric for structural similarity ), the target compound shares:
- ~0.75 similarity with (pyrimidine-triazole hybrid), driven by the shared 4-methylpiperazine and triazole motifs.
- ~0.65 similarity with due to divergent heterocycles (oxadiazole vs. triazole).
- ~0.55 similarity with owing to differences in core structure (enone vs. methanone).
Research Findings and Implications
Synthetic Accessibility :
The target compound’s synthesis likely follows click chemistry routes (e.g., copper-catalyzed azide-alkyne cyclization), as seen in triazole derivatives . Modifications at the 4-position (e.g., piperazine substitution) require tailored coupling strategies.
Antimicrobial Potential: Triazole derivatives with chlorophenyl groups exhibit activity against bacterial pathogens, though specific data for this compound are pending .
Crystallographic Data : Structural refinement using SHELXL and visualization via WinGX would confirm the compound’s conformation, particularly the orientation of the 3-chlorophenyl group relative to the triazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
